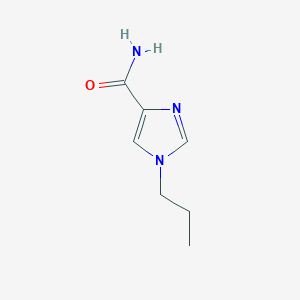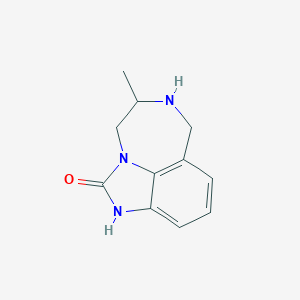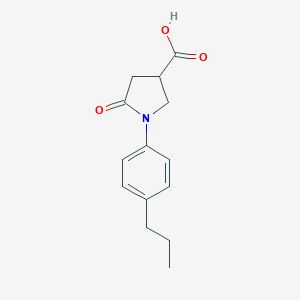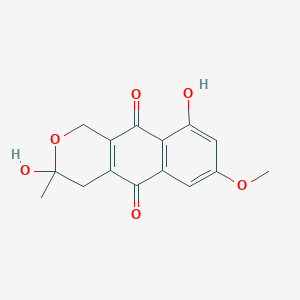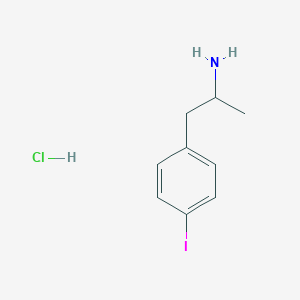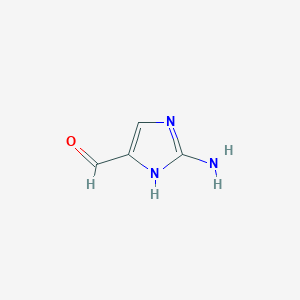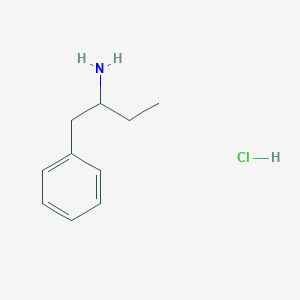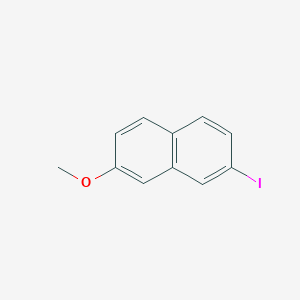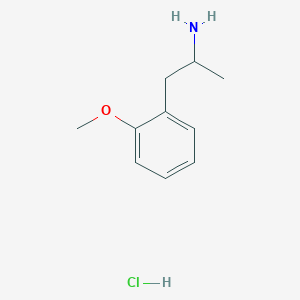![molecular formula C21H28F4O B164183 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene CAS No. 139395-96-3](/img/structure/B164183.png)
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene, also known as LY404039, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction.
Mechanism Of Action
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene acts as a selective antagonist of mGluR2, a G protein-coupled receptor that modulates glutamate neurotransmission in the brain. By blocking the activity of mGluR2, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene reduces the release of glutamate, which is thought to contribute to the pathophysiology of various neurological and psychiatric disorders.
Biochemical And Physiological Effects
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been shown to have a range of biochemical and physiological effects in animal models and human studies. These include modulation of neurotransmitter release, changes in neural activity and connectivity, and alterations in gene expression and protein synthesis.
Advantages And Limitations For Lab Experiments
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has several advantages for lab experiments, including its high selectivity for mGluR2, its well-established synthesis method, and its ability to modulate glutamate neurotransmission. However, like any experimental tool, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene also has limitations, including potential off-target effects, species differences in receptor expression and pharmacology, and the need for careful dosing and administration protocols.
Future Directions
There are several promising future directions for research on 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene. These include further investigation of its therapeutic potential in various neurological and psychiatric disorders, elucidation of its mechanisms of action at the molecular and cellular levels, and development of more selective and potent mGluR2 antagonists for use in preclinical and clinical studies. Additionally, the potential role of mGluR2 in other physiological and pathological processes, such as inflammation and cancer, may also be worth exploring.
Synthesis Methods
The synthesis of 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene involves several steps, starting with the reaction of 4-fluoro-1-(trifluoromethoxy)benzene with 4-bromo-1-cyclohexene to form 4-(4-bromo-1-cyclohexenyl)-1-fluoro-2-(trifluoromethoxy)benzene. This intermediate is then reacted with 4-ethylcyclohexylmagnesium bromide to yield 4-(4-(4-ethylcyclohexyl)cyclohexyl)-2-fluoro-1-(trifluoromethoxy)benzene, which is subsequently purified and characterized.
Scientific Research Applications
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. In humans, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been tested as a potential treatment for schizophrenia, with promising results in reducing positive symptoms and improving cognitive function.
properties
CAS RN |
139395-96-3 |
|---|---|
Product Name |
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene |
Molecular Formula |
C21H28F4O |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[4-(4-ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C21H28F4O/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-20(19(22)13-18)26-21(23,24)25/h11-17H,2-10H2,1H3 |
InChI Key |
FTPVGOBGOGGSPI-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
synonyms |
2-Fluoro-4-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]-1-(trifluoromethoxy)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



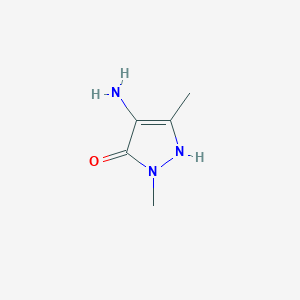
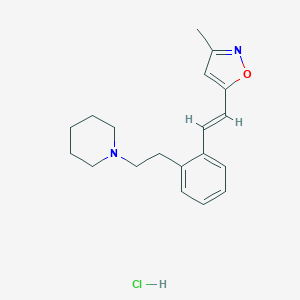
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
